2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
Overview
Description
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is a complex organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a furan ring substituted with a 2-methylcyclopropyl group and a cyclopropane carboxylic acid moiety. It is primarily used in research and development due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a furan derivative. One common method includes the reaction of 2-methylcyclopropyl bromide with a furan-2-carboxylic acid derivative under basic conditions . The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interactions of furan derivatives with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The furan ring and cyclopropane moiety may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler analog with similar reactivity but lacking the cyclopropane and methylcyclopropyl groups.
2-Methylfuran: Shares the furan ring but lacks the carboxylic acid and cyclopropane moieties.
Cyclopropanecarboxylic acid: Contains the cyclopropane carboxylic acid moiety but lacks the furan ring.
Uniqueness
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is unique due to the combination of a furan ring, a 2-methylcyclopropyl group, and a cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYDFPEYUTJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C3CC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218328-99-4 | |
Record name | 2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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